molecular formula C6H8Br2N2O B6233324 5-bromo-3-methoxypyridin-2-amine hydrobromide CAS No. 2742656-46-6

5-bromo-3-methoxypyridin-2-amine hydrobromide

Cat. No. B6233324
CAS RN: 2742656-46-6
M. Wt: 283.9
InChI Key:
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Description

5-Bromo-3-methoxypyridin-2-amine hydrobromide (5-Br-3-MPH) is a versatile reagent that is used in a variety of chemical reactions, including those used in synthetic organic chemistry and biochemistry. 5-Br-3-MPH is a useful building block in the synthesis of other compounds and can be used in the preparation of drug intermediates. 5-Br-3-MPH has been used in a variety of scientific research applications, including in the study of enzymatic reactions, protein-ligand interactions, and enzyme-substrate interactions. In addition, 5-Br-3-MPH has been used to study the biochemical and physiological effects of various compounds in lab experiments.

Scientific Research Applications

5-bromo-3-methoxypyridin-2-amine hydrobromide has been used in a variety of scientific research applications. It has been used to study the enzymatic reactions of various enzymes, such as proteases and kinases. It has also been used to study the protein-ligand interactions of various proteins, such as G-protein coupled receptors. In addition, 5-bromo-3-methoxypyridin-2-amine hydrobromide has been used to study the enzyme-substrate interactions of various enzymes, such as chymotrypsin and trypsin.

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxypyridin-2-amine hydrobromide is not completely understood. However, it is believed to act as a reversible inhibitor of certain enzymes, such as proteases and kinases. In addition, it is believed to bind to certain proteins, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-methoxypyridin-2-amine hydrobromide are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. In addition, it has been shown to modulate the activity of certain proteins, such as G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-3-methoxypyridin-2-amine hydrobromide in lab experiments is that it is a relatively inexpensive reagent. In addition, it is easy to synthesize and can be stored for long periods of time. The main limitation of 5-bromo-3-methoxypyridin-2-amine hydrobromide is that it is not very soluble in water, so it may not be suitable for all experiments.

Future Directions

There are a number of potential future directions for the use of 5-bromo-3-methoxypyridin-2-amine hydrobromide. One potential direction is to use it as a tool to study the structure and function of proteins, such as G-protein coupled receptors. In addition, 5-bromo-3-methoxypyridin-2-amine hydrobromide could be used to study the effects of various drugs on the activity of enzymes, such as proteases and kinases. Finally, 5-bromo-3-methoxypyridin-2-amine hydrobromide could be used to study the effects of various compounds on the biochemical and physiological processes of cells.

Synthesis Methods

5-bromo-3-methoxypyridin-2-amine hydrobromide is synthesized from 5-bromo-3-methoxypyridine (5-Br-3-MP) by reacting with hydrobromic acid. The reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. The reaction is exothermic, and the reaction time is typically one hour or less. The product is then isolated by filtration and dried. The yield of the reaction is usually greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-methoxypyridin-2-amine hydrobromide involves the reaction of 5-bromo-3-methoxypyridin-2-amine with hydrobromic acid.", "Starting Materials": [ "5-bromo-3-methoxypyridin-2-amine", "Hydrobromic acid" ], "Reaction": [ "To a solution of 5-bromo-3-methoxypyridin-2-amine in methanol, hydrobromic acid is added dropwise.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with methanol.", "The product is dried under vacuum to obtain 5-bromo-3-methoxypyridin-2-amine hydrobromide." ] }

CAS RN

2742656-46-6

Product Name

5-bromo-3-methoxypyridin-2-amine hydrobromide

Molecular Formula

C6H8Br2N2O

Molecular Weight

283.9

Purity

95

Origin of Product

United States

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